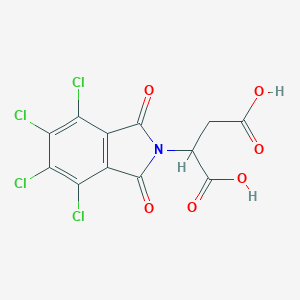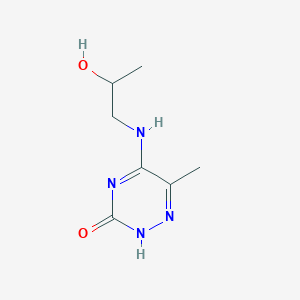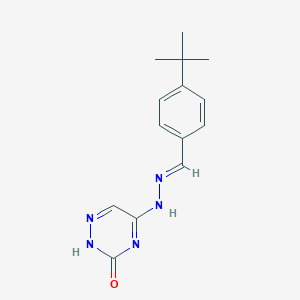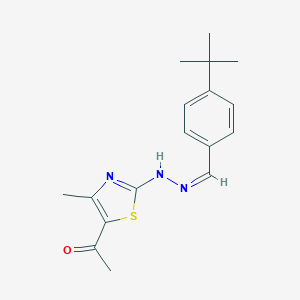![molecular formula C18H14ClN3O6S B254628 Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential mechanisms of action.
Mechanism of Action
The mechanism of action of Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate is not fully understood. However, it is believed that the compound may act by inhibiting enzymes involved in cell division and growth, leading to the inhibition of cancer cell growth. Additionally, the compound may act by inhibiting the production of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. These include the inhibition of cancer cell growth, the inhibition of bacterial and fungal growth, and the reduction of inflammation. Additionally, the compound has been shown to have low toxicity in vitro, making it a promising candidate for further study in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate in lab experiments is its low toxicity in vitro. Additionally, the compound has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, making it a versatile tool for studying a variety of biological processes. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are several potential future directions for the study of Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate. These include further investigation of its mechanisms of action, as well as its potential applications in the treatment of bacterial and fungal infections, cancer, and inflammatory diseases. Additionally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for use in scientific research.
Synthesis Methods
The synthesis of Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate involves several steps, including the reaction of 4-aminobenzenesulfonamide with ethyl acetoacetate to form 4-(4-sulfamoylanilino)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with 3-chloroacetylacetone to form the final product.
Scientific Research Applications
Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate has been studied extensively for its potential applications in scientific research. This compound has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for further study in these areas.
properties
Molecular Formula |
C18H14ClN3O6S |
|---|---|
Molecular Weight |
435.8 g/mol |
IUPAC Name |
methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C18H14ClN3O6S/c1-28-18(25)10-2-6-12(7-3-10)22-16(23)14(19)15(17(22)24)21-11-4-8-13(9-5-11)29(20,26)27/h2-9,21H,1H3,(H2,20,26,27) |
InChI Key |
WSDLNTROIRDLJA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)
![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)

![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)
![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B254557.png)


![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)
![5-chloro-4-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254564.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254569.png)